molecular formula C21H16BrN3O B11515757 3-(4-bromophenyl)-4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole

3-(4-bromophenyl)-4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole

Cat. No.: B11515757
M. Wt: 406.3 g/mol
InChI Key: ZPWFNQYLQYDAGI-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole is a triazole derivative that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring substituted with bromophenyl, methoxyphenyl, and phenyl groups, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate hydrazine derivatives with substituted benzaldehydes under acidic or basic conditions. One common method includes the reaction of 4-bromobenzaldehyde, 4-methoxybenzaldehyde, and phenylhydrazine in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction mixture is heated to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

3-(4-bromophenyl)-4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and its substituents can form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole
  • 3-(4-fluorophenyl)-4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole
  • 3-(4-nitrophenyl)-4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole

Uniqueness

3-(4-bromophenyl)-4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogenated derivatives

Properties

Molecular Formula

C21H16BrN3O

Molecular Weight

406.3 g/mol

IUPAC Name

3-(4-bromophenyl)-4-(4-methoxyphenyl)-5-phenyl-1,2,4-triazole

InChI

InChI=1S/C21H16BrN3O/c1-26-19-13-11-18(12-14-19)25-20(15-5-3-2-4-6-15)23-24-21(25)16-7-9-17(22)10-8-16/h2-14H,1H3

InChI Key

ZPWFNQYLQYDAGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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